
BARIUM ALUMINATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BARIUM ALUMINATE is a chemical compound with the molecular formula Al₂Ba₃O₆This compound is composed of aluminum and barium oxides, forming a complex structure that offers interesting chemical and physical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
BARIUM ALUMINATE can be synthesized through various methods. One common approach involves the reaction of aluminum oxide (Al₂O₃) with barium oxide (BaO) under high-temperature conditions. The reaction typically occurs in a solid-state process, where the two oxides are mixed and heated to temperatures above 1000°C. This high-temperature reaction facilitates the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of dialuminium tribarium hexaoxide often involves large-scale solid-state reactions. The raw materials, aluminum oxide and barium oxide, are carefully measured and mixed in precise ratios. The mixture is then subjected to high-temperature furnaces, where the reaction takes place. The resulting product is cooled and ground into a fine powder for further use .
Chemical Reactions Analysis
Types of Reactions
BARIUM ALUMINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both aluminum and barium oxides .
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxygen or other oxidizing agents, dialuminium tribarium hexaoxide can undergo oxidation, leading to the formation of higher oxides.
Reduction Reactions: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to lower oxidation states.
Substitution Reactions: This compound can participate in substitution reactions with various reagents, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of aluminum and barium, while reduction reactions may produce lower oxides or elemental forms of the metals .
Scientific Research Applications
BARIUM ALUMINATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dialuminium tribarium hexaoxide involves its interaction with molecular targets and pathways within various systems. The compound’s effects are primarily mediated through its ability to participate in redox reactions, catalysis, and substitution processes. These interactions can influence the behavior of other molecules and materials, leading to a wide range of effects .
Comparison with Similar Compounds
Similar Compounds
Aluminum barium oxide: Similar in composition but with different stoichiometry and properties.
Barium aluminate: Another compound containing aluminum and barium, used in various industrial applications.
Uniqueness
This compound stands out due to its specific molecular structure and the unique combination of aluminum and barium oxides. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
12004-05-6 |
|---|---|
Molecular Formula |
Ba(AlO2)2 Al2BaO4 |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
barium(2+);oxido(oxo)alumane |
InChI |
InChI=1S/2Al.Ba.4O/q;;+2;;;2*-1 |
InChI Key |
QKYBEKAEVQPNIN-UHFFFAOYSA-N |
SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[Ba+2] |
Key on ui other cas no. |
12004-05-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


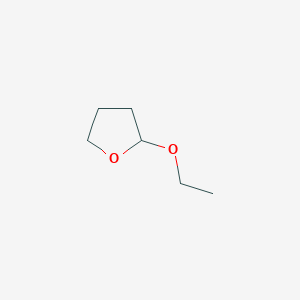
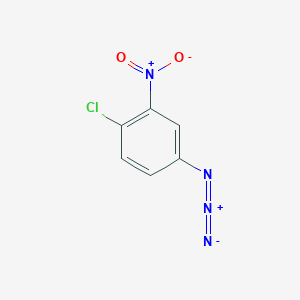
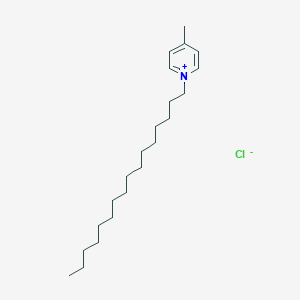
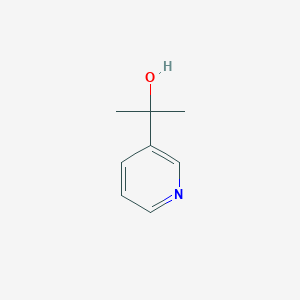




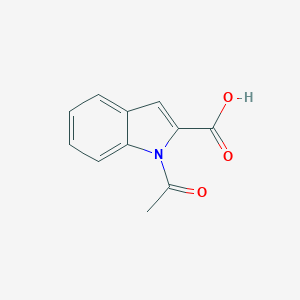

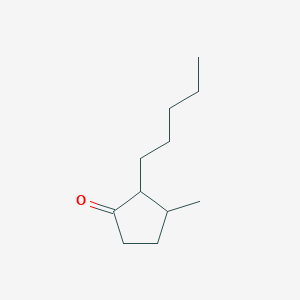

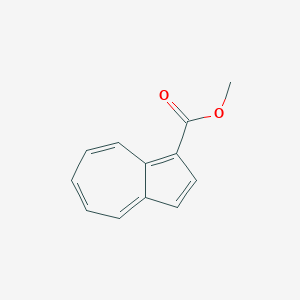
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
